Tat-NR2Baa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

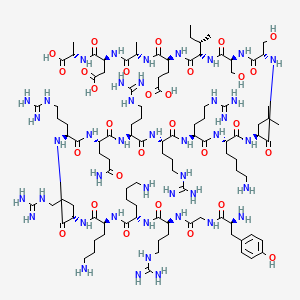

Tat-NR2Baa is a control peptide used in scientific research. It is structurally similar to Tat-NR2B9c but contains a double-point mutation in the COOH terminal tSXV motif, rendering it incapable of binding to PSD-95. This peptide is often used as a control in experiments involving Tat-NR2B9c to study the interactions between NMDA receptors and PSD-95 .

Preparation Methods

Tat-NR2Baa is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The sequence of this compound is Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ala-Asp-Ala. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 96% . Industrial production methods involve large-scale SPPS and purification processes to ensure consistency and high yield.

Chemical Reactions Analysis

Tat-NR2Baa does not undergo significant chemical reactions under normal laboratory conditions due to its stability. It is primarily used as a control peptide and does not participate in oxidation, reduction, or substitution reactions. The major product formed from its synthesis is the peptide itself, with no significant by-products .

Scientific Research Applications

Tat-NR2Baa is widely used in scientific research as a control peptide to study the interactions between NMDA receptors and PSD-95. It is particularly useful in experiments involving Tat-NR2B9c, as it helps to differentiate the specific effects of Tat-NR2B9c from non-specific effects. This peptide is used in various fields, including:

Neuroscience: To study synaptic plasticity and signal transduction pathways.

Pharmacology: To investigate the effects of disrupting NMDA receptor-PSD-95 interactions on neuronal activity and pain modulation

Cell Biology: To explore the role of NMDA receptors in cellular signaling and gene expression.

Mechanism of Action

Tat-NR2Baa acts as a control peptide and does not bind to PSD-95 due to the double-point mutation in its COOH terminal tSXV motif. This mutation prevents the peptide from disrupting the interaction between NMDA receptors and PSD-95. As a result, this compound does not exert any significant biological effects and is used to validate the specificity of Tat-NR2B9c in experimental settings .

Comparison with Similar Compounds

Tat-NR2Baa is similar to Tat-NR2B9c, which is a membrane-permeant peptide that disrupts the interaction between NMDA receptors and PSD-95. this compound is inactive due to its double-point mutation. Other similar compounds include:

Tat-NR2B9c: Active peptide that disrupts NMDA receptor-PSD-95 interactions.

Tat-NR2Bct: Another control peptide with different mutations that prevent binding to PSD-95

This compound’s uniqueness lies in its specific use as a control peptide to validate the effects of Tat-NR2B9c, making it an essential tool in research involving NMDA receptor signaling.

Properties

Molecular Formula |

C103H184N42O29 |

|---|---|

Molecular Weight |

2474.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C103H184N42O29/c1-7-53(4)78(96(172)140-69(34-36-76(151)152)81(157)128-54(5)79(155)141-71(48-77(153)154)92(168)129-55(6)97(173)174)145-95(171)73(51-147)144-94(170)72(50-146)143-93(169)70(46-52(2)3)142-90(166)62(22-10-13-39-106)133-85(161)63(24-15-41-122-99(111)112)135-87(163)65(26-17-43-124-101(115)116)136-88(164)66(27-18-44-125-102(117)118)138-91(167)68(33-35-74(108)149)139-89(165)67(28-19-45-126-103(119)120)137-86(162)64(25-16-42-123-100(113)114)134-84(160)61(21-9-12-38-105)132-83(159)60(20-8-11-37-104)131-82(158)59(23-14-40-121-98(109)110)130-75(150)49-127-80(156)58(107)47-56-29-31-57(148)32-30-56/h29-32,52-55,58-73,78,146-148H,7-28,33-51,104-107H2,1-6H3,(H2,108,149)(H,127,156)(H,128,157)(H,129,168)(H,130,150)(H,131,158)(H,132,159)(H,133,161)(H,134,160)(H,135,163)(H,136,164)(H,137,162)(H,138,167)(H,139,165)(H,140,172)(H,141,155)(H,142,166)(H,143,169)(H,144,170)(H,145,171)(H,151,152)(H,153,154)(H,173,174)(H4,109,110,121)(H4,111,112,122)(H4,113,114,123)(H4,115,116,124)(H4,117,118,125)(H4,119,120,126)/t53-,54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-/m0/s1 |

InChI Key |

JGOHJQLBRJDBTQ-RVYJUWCMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.